6-piperazin-1-yl-9H-purine

描述

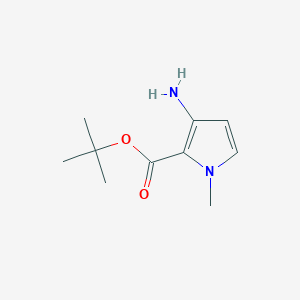

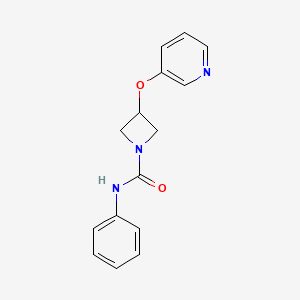

6-piperazin-1-yl-9H-purine is a compound that has been studied for its potential anticancer properties . It has a molecular formula of C9H12N6 and an average mass of 204.232 Da .

Synthesis Analysis

A series of N-9 substituted 6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine derivatives were prepared and evaluated for their anticancer activity against a panel of human cancer cell lines . The structure–activity relationship (SAR) studies revealed that simple N-9 alkyl substituted 6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purines are potent anticancer agents .Molecular Structure Analysis

The InChI code for 6-piperazin-1-yl-9H-purine is 1S/C9H12N6/c1-3-15(4-2-10-1)9-7-8(12-5-11-7)13-6-14-9/h5-6,10H,1-4H2,(H,11,12,13,14) .Chemical Reactions Analysis

While specific chemical reactions involving 6-piperazin-1-yl-9H-purine are not detailed in the search results, the compound has been synthesized as part of a series of novel N-9 substituted 6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine derivatives .Physical And Chemical Properties Analysis

6-piperazin-1-yl-9H-purine has a density of 1.4±0.1 g/cm3, a boiling point of 537.3±40.0 °C at 760 mmHg, and a flash point of 278.8±27.3 °C .科学研究应用

Anti-Schistosomal Activities

The compound has been identified as a chemical scaffold with broad anti-schistosomal activities . Schistosomiasis is a neglected tropical disease of considerable importance in resource-poor communities throughout the developing world . The compound’s effect on adult schistosomes recapitulated the results of the smp_138030/smmll-1 RNAi screens . The biological data and the structure-activity relationship presented in this study define the 6-(piperazin-1-yl)-1,3,5-triazine core as a promising starting point in ongoing efforts to develop new urgently needed schistosomicides .

Histone Methylation

The compound has been used in the study of the Schistosoma mansoni histone methylation machinery . Histone methylation is a process by which methyl groups are transferred to the amino acids of histone proteins that make up nucleosomes, which the DNA double helix wraps around. This plays a crucial role in gene regulation .

Drug Discovery

The compound holds potential as a valuable building block in the development of new drugs. The presence of two key functional groups: a pyridine ring and a piperazine ring, which are frequently found in various bioactive molecules, can offer several advantages.

Kinase Inhibitors

Derivatives of the compound have been explored for their kinase inhibitory properties. Kinases are enzymes involved in various cellular processes, and their dysregulation is implicated in numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.

Chemical Reactions Analysis

The compound can undergo Buchwald-Hartwig amination and reductive amination reactions. These reactions could be used to introduce various functional groups at the amine group on the pyridine ring and to create derivatives with different substituents on the piperazine ring.

Molecular Structure Analysis

The key feature of the compound is the combination of two heterocyclic rings: a six-membered pyridine ring containing a nitrogen atom and a six-membered piperazine ring with two nitrogen atoms. The amine group attached at the 3rd position of the pyridine ring provides a potential site for further functionalization.

作用机制

Target of Action

The compound 6-(piperazin-1-yl)-9H-purine has been found to interact with Histamine H3 and Sigma-1 receptors . These receptors play a crucial role in various biological processes, including the regulation of neurotransmitter release and pain perception .

Mode of Action

The interaction of 6-(piperazin-1-yl)-9H-purine with its targets results in significant changes in cellular activity. For instance, it acts as an antagonist at the Histamine H3 and Sigma-1 receptors . This means that it binds to these receptors and blocks their activity, which can lead to various downstream effects.

Biochemical Pathways

It is known that histamine h3 and sigma-1 receptors are involved in numerous cellular processes, including cell proliferation and apoptosis . Therefore, the antagonistic action of 6-(piperazin-1-yl)-9H-purine on these receptors could potentially affect these processes.

Pharmacokinetics

It is known that similar compounds are extensively metabolized by cytochrome p450 3a4 . This could impact the bioavailability of 6-(piperazin-1-yl)-9H-purine, as cytochrome P450 3A4 is a major enzyme involved in drug metabolism and elimination.

Result of Action

The molecular and cellular effects of 6-(piperazin-1-yl)-9H-purine’s action are likely to be diverse, given its interaction with multiple targets. For instance, one study found that a similar compound induced apoptosis in MCF-7 breast cancer cells . This suggests that 6-(piperazin-1-yl)-9H-purine could potentially have similar effects.

Action Environment

The action, efficacy, and stability of 6-(piperazin-1-yl)-9H-purine could be influenced by various environmental factors. For example, the presence of other drugs that inhibit or induce cytochrome P450 3A4 could affect the metabolism and hence the efficacy of 6-(piperazin-1-yl)-9H-purine . Additionally, factors such as pH and temperature could potentially affect the stability of the compound.

属性

IUPAC Name |

6-piperazin-1-yl-7H-purine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N6/c1-3-15(4-2-10-1)9-7-8(12-5-11-7)13-6-14-9/h5-6,10H,1-4H2,(H,11,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFNVVVLETZYYJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=NC3=C2NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-Fluorophenyl)methyl]-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2515930.png)

![N-[3-(2-tert-butylpyrimidin-4-yl)propyl]prop-2-enamide](/img/structure/B2515938.png)

![N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2515939.png)

![2-(benzo[d]isoxazol-3-yl)-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethanone](/img/structure/B2515940.png)

![ethyl 6-methyl-4-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/no-structure.png)

![3-[(3,5-dichlorophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2515944.png)

![N-(4-ethylphenyl)-4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2515945.png)

![2-chloro-N-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2515946.png)

![N-[cyano(cyclohexyl)methyl]-1-(2,2-difluoroethyl)piperidine-4-carboxamide](/img/structure/B2515949.png)